N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
Description
The structure comprises:
- A pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with an azepan-1-yl group (a seven-membered saturated ring).
- An ethyl linker connecting the core to a 2-cyclopentylacetamide moiety.
The azepane ring may enhance solubility and conformational flexibility, while the cyclopentyl group likely contributes to lipophilicity and target-binding specificity.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c27-18(13-16-7-3-4-8-16)21-9-12-26-20-17(14-24-26)19(22-15-23-20)25-10-5-1-2-6-11-25/h14-16H,1-13H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGLXZREDQSYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azepane ring: This step often involves nucleophilic substitution reactions where the azepane ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the cyclopentylacetamide group: This final step can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of reaction conditions: such as temperature, solvent, and pH to maximize yield.
Purification techniques: like recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to specific sites on proteins, modulating their activity. This can lead to changes in cellular pathways, influencing processes like cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and pharmacological profiles:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent-Driven Physicochemical Properties
- Azepane vs. Smaller Rings : The target compound’s azepane group (7-membered) contrasts with the piperazine (6-membered) in Patent EP (2022) and the oxazinane in Chem. Sci. (2023) . Larger rings like azepane may improve solubility but reduce metabolic stability.
- Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to the PEG-like chain in 2u , which is designed for aqueous solubility.
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine moiety fused with an azepane and cyclopentyl groups. Its molecular formula is , and it has a molecular weight of approximately 260.34 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is crucial for regulating cell cycle progression, particularly in cancer cells. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in tumor cells, making it a candidate for cancer therapy.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax.
- In vivo Studies : Animal model studies have corroborated its efficacy in reducing tumor growth. For instance, in xenograft models, treatment with this compound resulted in a notable decrease in tumor volume compared to control groups.
Sigma Receptor Affinity
Recent patent applications highlight the compound's affinity for sigma receptors , particularly sigma-1 receptors. These receptors are implicated in various physiological processes, including neuroprotection and modulation of pain pathways. The interaction with sigma receptors may also contribute to the compound's potential as an analgesic agent.
Case Studies
-
Case Study on Antitumor Activity :
- A study investigated the effect of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to significant reductions in cell viability (p < 0.01), with IC50 values demonstrating potent activity.
-
Neuroprotective Effects :
- Another research focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to mitigate oxidative stress-induced neuronal death, suggesting its potential use in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Target/Mechanism | Observations |
|---|---|---|
| Anticancer | CDK2 inhibition | Induces apoptosis in cancer cells |
| Analgesic | Sigma-1 receptor affinity | Potential for pain relief |
| Neuroprotection | Oxidative stress modulation | Protects neurons from degeneration |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core Formation : Condensation of azepane with chlorinated pyrazolo-pyrimidine intermediates under reflux in aprotic solvents like acetonitrile (70–80°C, 12–24 hours) .
- Acylation : Introduction of the cyclopentylacetamide moiety via nucleophilic substitution, using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at room temperature .
- Critical Conditions : Moisture-sensitive steps require inert atmospheres (argon/nitrogen). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC .
Q. How is structural confirmation of this compound achieved using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent integration (e.g., azepane’s cyclic amine protons at δ 1.5–2.0 ppm, cyclopentyl methylene at δ 2.3–2.5 ppm) .
- FTIR : Peaks at ~1650 cm (amide C=O) and ~3200 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calc. 438.28, observed 438.29) .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition using fluorescence polarization) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets using H-labeled antagonists) .
Advanced Research Questions
Q. How can computational chemistry be integrated into reaction optimization for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in nucleophilic substitutions .
- Machine Learning : Train models on reaction databases (e.g., PubChem) to optimize solvent/catalyst combinations. For example, ICReDD’s workflow combines computed reaction paths with experimental validation to reduce optimization time by 40% .
- Molecular Dynamics : Simulate solvent effects on intermediate stability (e.g., DMSO vs. THF) to improve yield .
Q. What strategies resolve contradictory bioactivity data across different assay models?
- Methodological Answer :
- Orthogonal Assays : Cross-validate cell-based (e.g., IC in MCF-7) and biochemical (e.g., enzyme inhibition) results. For instance, a compound showing low µM activity in vitro but no cellular effect may require permeability enhancement .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that explain discrepancies .
- Structural Analog Comparison : Reference tables (e.g., substituent effects on pyrido-pyrimidine derivatives) to correlate structural features with activity trends .
Q. How can researchers establish structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modifications to the azepane (e.g., replacing with piperazine) or cyclopentyl groups (e.g., fluorinated derivatives) .
- Bioisosteric Replacement : Test thioacetamide vs. sulfonamide variants to assess electronic effects on target binding .
- Data Table Example :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
